3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
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Overview
Description
3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a complex organic compound characterized by its unique structure, which includes chlorinated benzyl groups and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 2-[(4-chlorobenzyl)oxy]benzaldehyde.
Oxime Formation: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime derivative.
Final Coupling: The oxime derivative is then coupled with 2,4-dichlorobenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the chlorinated benzyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal: Lacks the oxime group, which may result in different reactivity and biological activity.
2-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime: A positional isomer with potentially different properties.
3-{2-[(4-bromobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime: Substitution of chlorine with bromine can alter the compound’s reactivity and biological activity.
Uniqueness
The unique combination of chlorinated benzyl groups and an oxime functional group in 3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO3/c24-18-8-5-16(6-9-18)14-29-23-4-2-1-3-20(23)22(28)11-12-27-30-15-17-7-10-19(25)13-21(17)26/h1-10,12-13H,11,14-15H2/b27-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPDIFCUSYIQFN-KKMKTNMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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